molecular formula C10H11N3O B3173321 [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 946776-55-2

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

Cat. No.: B3173321
CAS No.: 946776-55-2
M. Wt: 189.21 g/mol
InChI Key: ZYZKTXYWUAPIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. These derivatives may act on specific molecular targets, offering new avenues for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Mechanism of Action

The mechanism of action of [5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable building block in organic synthesis, while its promising biological activities warrant further investigation in medicinal chemistry and drug development.

Properties

IUPAC Name

[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKTXYWUAPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 3
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 4
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 5
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine
Reactant of Route 6
Reactant of Route 6
[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.